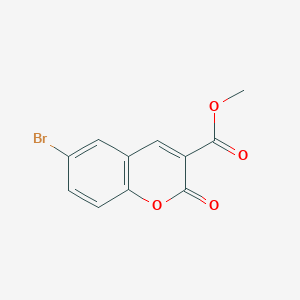

methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

CAS No.: 91635-21-1

Cat. No.: VC8008702

Molecular Formula: C11H7BrO4

Molecular Weight: 283.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91635-21-1 |

|---|---|

| Molecular Formula | C11H7BrO4 |

| Molecular Weight | 283.07 g/mol |

| IUPAC Name | methyl 6-bromo-2-oxochromene-3-carboxylate |

| Standard InChI | InChI=1S/C11H7BrO4/c1-15-10(13)8-5-6-4-7(12)2-3-9(6)16-11(8)14/h2-5H,1H3 |

| Standard InChI Key | CSJHGVIKEOYMML-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O |

| Canonical SMILES | COC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O |

Introduction

Structural and Molecular Characteristics

Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate belongs to the chromene family, featuring a fused benzene and pyrone ring system. Key structural elements include:

-

Bromine at C6: Enhances electrophilic substitution reactivity and influences intermolecular interactions.

-

Methyl ester at C3: Provides a handle for further functionalization via hydrolysis or transesterification.

-

Lactone ring (2-oxo group): Imparts rigidity to the structure, affecting binding to biological targets.

The compound’s IUPAC name, methyl 6-bromo-2-oxochromene-3-carboxylate, reflects these substituents. Its canonical SMILES representation is COC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O, and X-ray crystallography studies of analogous chromenes suggest a planar geometry optimized for π-stacking interactions .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 283.07 g/mol |

| CAS Number | 91635-21-1 |

| InChI Key | CSJHGVIKEOYMML-UHFFFAOYSA-N |

Synthesis and Optimization

Knoevenagel Condensation Route

The primary synthesis route involves a Knoevenagel condensation between 5-bromo-2-hydroxybenzaldehyde and methyl cyanoacetate. This reaction proceeds under acidic catalysis (e.g., trifluoroacetic acid) to form an intermediate α-cyanocinnamate, which undergoes cyclization to yield the chromene core.

Reaction Conditions:

-

Solvent: Ethanol or dimethylformamide (DMF).

-

Temperature: 80–100°C under reflux.

-

Catalyst: Trifluoroacetic acid (10 mol%).

Mechanistic Insights:

-

Aldol Addition: The aldehyde reacts with the active methylene group of methyl cyanoacetate, forming a β-hydroxy intermediate.

-

Dehydration: Loss of water generates the α,β-unsaturated ester.

-

Cyclization: Intramolecular nucleophilic attack by the phenolic oxygen forms the lactone ring .

Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Concentration | 10 mol% | Maximizes cyclization efficiency |

| Reaction Time | 6–8 hours | Prevents side reactions |

| Solvent Polarity | High (DMF > ethanol) | Enhances intermediate solubility |

Purification Strategies

Post-synthesis purification typically employs flash column chromatography using a petroleum ether/ethyl acetate (3:1) gradient, achieving >95% purity . Recrystallization from ethanol or methanol further refines the product, with melting points reported in the range of 150–160°C.

Chemical Reactivity and Derivative Synthesis

The compound’s reactivity is governed by three functional sites:

-

Bromine at C6: Participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling aryl group introduction.

-

Ester at C3: Hydrolyzes to carboxylic acid under basic conditions (e.g., NaOH/ethanol), forming 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.

-

Lactone Ring: Susceptible to nucleophilic attack at the carbonyl, enabling ring-opening reactions with amines or thiols .

Case Study: Anticancer Analog Synthesis

Hydrolysis of the methyl ester to the carboxylic acid (1) followed by amide coupling with substituted anilines (2) yields derivatives with enhanced solubility and target affinity:

Preliminary screenings indicate moderate cytotoxicity against MCF-7 breast cancer cells (IC~50~ = 18–45 μM).

| Compound | Activity (IC~50~) | Target |

|---|---|---|

| 6-Bromo-4-methyl-2-oxo derivative | 5.2 μM (lipase) | Pancreatic lipase |

| 6-Acetyl-2-oxo derivative | 18 μM (MCF-7 cells) | Cancer cells |

| Parent chromene | 32 μg/mL (MIC) | S. aureus |

Analytical Characterization

Spectroscopic Data

-

NMR (400 MHz, DMSO-d~6~): δ 8.82 (s, 1H, H-4), 8.24 (d, J = 8.1 Hz, 1H, H-5), 7.71 (d, J = 7.5 Hz, 1H, H-8), 3.90 (s, 3H, OCH~3~) .

-

HRMS (ESI): [M + H] calcd. for : 283.07, found 283.07.

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for:

-

Kinase Inhibitors: Analogous chromenes inhibit EGFR and VEGFR2 at nanomolar concentrations.

-

Antiviral Agents: Brominated chromenes exhibit activity against HIV-1 protease (K~i~ = 0.8 μM) .

Material Science

Incorporation into metal-organic frameworks (MOFs) enhances luminescent properties, with emission maxima at 450 nm (λ~ex~ = 350 nm) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume